Neodecanoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

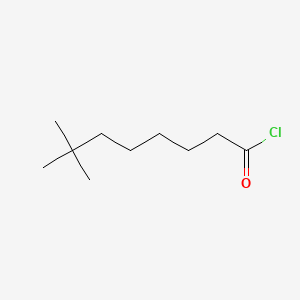

Structure

3D Structure

Properties

IUPAC Name |

7,7-dimethyloctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFMVUZGDHWHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891218 | |

| Record name | 7,7-Dimethyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

40292-82-8, 133028-20-3 | |

| Record name | Neodecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7-Dimethyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Neodecanoyl Chloride (CAS No. 40292-82-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoyl chloride, with the CAS registry number 40292-82-8, is a branched-chain acyl chloride that serves as a crucial intermediate in a variety of chemical syntheses. Its unique steric and electronic properties, imparted by the branched carbon chain, influence reaction rates and product selectivity, making it a valuable reagent in the production of pharmaceuticals, agrochemicals, polymerization initiators, and advanced coatings. This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, handling, and applications of this compound.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid characterized by a pungent odor. It is miscible with common organic solvents such as acetone, chloroform, toluene, and THF, but reacts with water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40292-82-8 | |

| Molecular Formula | C10H19ClO | |

| Molecular Weight | 190.71 g/mol | |

| Appearance | Clear liquid with a pungent odor | |

| Density | 0.95 g/cm³ at 20 °C | |

| Boiling Point | 210 °C at 101 kPa; 100 °C at 28 mmHg | |

| Melting Point | -55 °C | |

| Flash Point | 86 °C (closed cup) | |

| Solubility | Soluble in usual organic solvents (acetone, chloroform, toluene, THF). Reacts with water. | |

| Refractive Index | 1.439 | |

| Vapor Pressure | 22-198 Pa at 20-50.85 °C |

Synthesis and Purification

Synthesis

The most common laboratory and industrial synthesis of this compound involves the reaction of neodecanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Experimental Protocol: Synthesis of this compound from Neodecanoic Acid

-

Materials:

-

Neodecanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Inert gas (e.g., nitrogen or argon)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), add neodecanoic acid and the anhydrous solvent.

-

Slowly add a molar excess of thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature under an inert atmosphere. The addition is often done dropwise as the reaction can be exothermic.

-

After the addition is complete, the reaction mixture is typically heated to reflux and maintained at that temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure.

-

-

Work-up and Purification:

-

The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.

-

Chemical Reactivity and Applications

This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. This reactivity is the basis for its wide range of applications.

Reactions with Nucleophiles

-

Hydrolysis: Reacts with water to yield neodecanoic acid and hydrochloric acid.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with amines to produce amides.

Key Applications

-

Polymerization Initiators: A primary application of this compound is in the synthesis of organic peroxides, which are used as initiators in polymerization processes for producing plastics and resins.

-

Pharmaceuticals: It serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemicals: Used in the production of various agrochemicals, including pesticides and herbicides.

-

Coatings and Adhesives: Employed in the synthesis of components that enhance the properties of coatings, adhesives, and sealants.

Experimental Protocol: General Procedure for Esterification

-

Materials:

-

This compound

-

An alcohol (R-OH)

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add this compound (typically 1.0 to 1.2 equivalents) to the cooled, stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude ester.

-

The crude product can be purified by column chromatography or distillation.

-

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

-

Gas Chromatography (GC): GC is a common method for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A non-polar or medium-polarity capillary column is typically used with a flame ionization detector (FID).

-

Argentometry: The assay of this compound can be determined by argentometric titration, which quantifies the chloride content.

-

Acidimetry: The amount of hydrogen chloride impurity can be determined by acid-base titration.

-

Infrared (IR) Spectroscopy: The presence of the acyl chloride functional group can be confirmed by a characteristic strong absorption band in the IR spectrum, typically around 1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling.

-

Hazards:

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage.

-

Fatal if inhaled.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of inadequate ventilation, wear respiratory protection.

-

-

Handling:

-

Handle in a well-ventilated place.

-

Avoid contact with skin and eyes.

-

Keep away from moisture, as it reacts with water to produce hydrochloric acid.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.

-

-

First Aid:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Conclusion

This compound is a versatile chemical intermediate with significant applications in various fields of chemical synthesis. Its unique branched structure provides specific properties to the molecules it helps create. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and industrial settings. This guide provides a foundational understanding for professionals working with this important compound.

An In-depth Technical Guide to Neodecanoyl Chloride: Physical and Chemical Properties for Researchers and Drug Development Professionals

For immediate release:

This whitepaper provides a comprehensive overview of the physical and chemical properties of Neodecanoyl chloride, a key intermediate in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound (CAS No. 40292-82-8) is a branched-chain acyl chloride that serves as a versatile reagent in organic synthesis. Its unique structure, featuring a tertiary carbon atom, imparts specific steric and electronic properties that are leveraged in the synthesis of a wide range of compounds, including polymerization initiators, active pharmaceutical ingredients (APIs), and agrochemicals.[1][2] This guide details its core physical and chemical characteristics, outlines key experimental protocols, and provides a visual representation of its primary synthetic and reactive pathways.

Physical Properties

This compound is a clear, colorless to slightly yellow liquid with a pungent odor.[3][4][5] A summary of its key physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉ClO | [6][7] |

| Molecular Weight | 190.71 g/mol | [6] |

| Appearance | Clear liquid with a pungent odor | [3][5] |

| Density | 0.95 g/cm³ (at 20 °C) | [3] |

| Boiling Point | 210 °C at 101 kPa | [3] |

| Flash Point | 86 °C (closed cup) | [3] |

| Solubility | Soluble in common organic solvents (acetone, chloroform, toluene, THF) | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the acyl chloride functional group. It is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions.[1]

Key Reactions:

-

Hydrolysis: Reacts with water to yield neodecanoic acid and hydrochloric acid.[3]

-

Reaction with Alcohols: Reacts with alcohols to form esters.[3]

-

Reaction with Amines: Reacts with amines to produce amides.[3]

Due to its reactivity, this compound is a crucial intermediate for introducing the bulky neodecanoyl group into molecules, which can modify their physical and biological properties.[1] It is a key component in the manufacture of organic peroxides, which act as initiators in polymerization processes.[1][4][5][8] In the pharmaceutical and agrochemical sectors, it serves as a building block for various active compounds.[1][2]

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following sections outline generalized experimental procedures based on standard practices for acyl chlorides.

Synthesis of this compound

This compound is typically synthesized from neodecanoic acid using a chlorinating agent, such as thionyl chloride (SOCl₂).[1]

Procedure:

-

To a stirred solution of neodecanoic acid in an inert solvent (e.g., toluene), slowly add an excess of thionyl chloride at room temperature.

-

The reaction mixture is then heated to reflux until the evolution of gas (HCl and SO₂) ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure.[1] This process separates the desired product from unreacted neodecanoic acid and other impurities.

Procedure:

-

The crude this compound is transferred to a distillation flask.

-

The apparatus is set up for fractional distillation, and a vacuum is applied.

-

The mixture is heated, and the fraction corresponding to the boiling point of this compound is collected.

Analysis

The purity of this compound can be assessed using gas chromatography (GC). Due to its high reactivity, it is often derivatized into a more stable ester before analysis.

Procedure:

-

A sample of this compound is reacted with an alcohol, such as methanol, in the presence of a base to form the corresponding methyl neodecanoate.

-

The resulting ester is then analyzed by GC, typically using a flame ionization detector (FID).

Logical Relationships in Synthesis and Reactivity

The following diagram illustrates the central role of this compound in synthesis, starting from its precursor and branching out to its main reaction products.

Caption: Synthesis and primary reactions of this compound.

Safety and Handling

This compound is a corrosive and toxic substance that reacts with moisture.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its high reactivity makes it an essential building block in the synthesis of a diverse range of commercially important products. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in research and development, particularly within the pharmaceutical and polymer industries.

References

- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]

- 2. dataintelo.com [dataintelo.com]

- 3. products.basf.com [products.basf.com]

- 4. This compound [wilmar-international.com]

- 5. This compound | 40292-82-8 | C10H19ClO [shreesulphuric.com]

- 6. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. framochem.com [framochem.com]

- 8. This compound - keshengchem [keshengchemical.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Neodecanoyl Chloride from Neodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neodecanoyl chloride from its parent carboxylic acid, neodecanoic acid. This compound is a key chemical intermediate used in the production of a variety of commercially significant products, including organic peroxides which act as initiators in polymerization processes for plastics and resins.[1] It also finds application in the synthesis of pharmaceuticals and agrochemicals.[1] This document details the prevalent synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Synthetic Methodologies

The conversion of neodecanoic acid to this compound is a classic example of acyl chloride formation from a carboxylic acid. This transformation involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. The most common and industrially relevant methods employ chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] These reagents are favored because they produce gaseous byproducts that are easily removed from the reaction mixture, simplifying product purification.[2]

Synthesis using Thionyl Chloride (SOCl₂)

The reaction of neodecanoic acid with thionyl chloride is a widely used and effective method for producing this compound.[2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[2]

Reaction Mechanism: The reaction proceeds via the formation of a highly reactive chlorosulfite intermediate. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. This is followed by an intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl. The use of a catalyst, such as N,N-dimethylformamide (DMF), can significantly accelerate the reaction rate.[2]

Experimental Protocol: The following is a representative experimental protocol for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, adapted for neodecanoic acid.

-

Apparatus: A two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet leading to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gases), and a dropping funnel. All glassware must be thoroughly dried before use to prevent hydrolysis of the reagents and product.

-

Procedure:

-

Charge the round-bottom flask with neodecanoic acid (1.0 equivalent).

-

Begin stirring and slowly add thionyl chloride (1.5 to 2.0 equivalents) to the flask via the dropping funnel at room temperature.[2][3] The reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (an oil bath temperature of approximately 80-90 °C is typical).[3]

-

Maintain the reflux for 2-3 hours or until the evolution of gas ceases, indicating the completion of the reaction.[3]

-

After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure.[3] This step should be performed with care in a well-ventilated fume hood, using appropriate traps to capture the corrosive vapors. Co-evaporation with an inert, high-boiling solvent like toluene (B28343) can aid in the complete removal of residual thionyl chloride.

-

The resulting crude this compound can then be purified by vacuum distillation.

-

Synthesis using Oxalyl Chloride ((COCl)₂)

The use of oxalyl chloride is another established method, often preferred in laboratory settings for its mild reaction conditions and the generation of entirely gaseous byproducts (CO₂, CO, and HCl).[2][4] This method typically requires a catalytic amount of N,N-dimethylformamide (DMF).[2][4]

Reaction Mechanism: The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form a reactive Vilsmeier reagent (an iminium salt). This reagent then reacts with the carboxylic acid to form an unstable acyl-iminium intermediate, which readily collapses upon attack by a chloride ion to yield the desired acyl chloride, CO, CO₂, and regenerates the DMF catalyst.

Experimental Protocol: The following is a representative experimental protocol for the synthesis of an acyl chloride from a carboxylic acid using oxalyl chloride and catalytic DMF, adapted for neodecanoic acid.

-

Apparatus: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering.

-

Procedure:

-

To the round-bottom flask, add neodecanoic acid (1.0 equivalent) dissolved in an inert anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.[5]

-

Slowly add oxalyl chloride (1.3 to 2.0 equivalents) to the stirred solution at 0 °C (ice bath) via the dropping funnel.[5] Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5-2 hours.[5]

-

Once the reaction is complete (cessation of gas evolution), the solvent and excess reagents are removed by rotary evaporation.[5]

-

The crude this compound is then purified by vacuum distillation.

-

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the synthesis of acyl chlorides from long-chain carboxylic acids, which are applicable to the synthesis of this compound.

| Parameter | Synthesis with Thionyl Chloride | Synthesis with Oxalyl Chloride |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Stoichiometry (Agent:Acid) | 1.5 - 2.0 : 1.0[2][3] | 1.3 - 2.0 : 1.0[5] |

| Catalyst | N,N-dimethylformamide (DMF) (optional) | N,N-dimethylformamide (DMF) (catalytic amount)[2][5] |

| Solvent | Neat (no solvent) or inert solvent (e.g., toluene) | Anhydrous Dichloromethane (DCM)[5] |

| Reaction Temperature | Reflux (approx. 80-90 °C)[3] | 0 °C to Room Temperature[5] |

| Reaction Time | 2 - 3 hours[3] | 1.5 - 2 hours[5] |

| Purity (Post-distillation) | ≥ 99.0 %[6] | Typically high, comparable to thionyl chloride method |

Purification

The primary method for purifying this compound is vacuum distillation.[1] This technique is necessary because this compound has a high boiling point at atmospheric pressure and may decompose at elevated temperatures.[7]

Physical Properties for Distillation:

| Property | Value |

| Boiling Point | 210 °C at 101 kPa (760 mmHg)[6] |

| 217.3 °C at 760 mmHg[7] | |

| Density | 0.95 g/cm³ at 20 °C[6] |

Experimental Protocol for Vacuum Distillation:

-

Apparatus: A short-path distillation apparatus is suitable for this purpose.[1] The setup includes a distilling flask with a stir bar, a short-path distillation head with a condenser and vacuum connection, a collection flask, and a thermometer.

-

Procedure:

-

Transfer the crude this compound to the distilling flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin stirring and gradually apply vacuum using a vacuum pump. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

-

Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point for the applied pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

-

After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

-

Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

Caption: General reaction pathway for the synthesis of this compound.

Caption: Catalytic role of DMF in the oxalyl chloride mediated synthesis.

References

- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]

- 2. This compound | 40292-82-8 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. framochem.com [framochem.com]

- 7. Cas 40292-82-8,this compound | lookchem [lookchem.com]

Neodecanoyl Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Neodecanoyl chloride (C₁₀H₁₉ClO) is a branched-chain acyl chloride.[1] Its molecular structure, characterized by a bulky hydrocarbon tail and a reactive acyl chloride group, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is essential for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes in industrial and laboratory settings.

Solubility of this compound in Organic Solvents

This compound is widely reported to be soluble in common organic solvents.[1][2] This solubility is attributed to the nonpolar nature of its long, branched alkyl chain, which allows for favorable van der Waals interactions with nonpolar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility | Source(s) |

| Acetone | C₃H₆O | Polar aprotic | Soluble | [1][2] |

| Chloroform | CHCl₃ | Polar aprotic | Soluble | [1][2] |

| Toluene | C₇H₈ | Nonpolar | Soluble | [1][2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | [1][2] |

| Water | H₂O | Polar protic | Reacts (hydrolyzes) | [1][3] |

It is crucial to note the distinction between solubility and miscibility, particularly with protic solvents like water. While some sources may describe this compound as "miscible with water," it is more accurate to state that it reacts with water in a process called hydrolysis.[1][3][4] This reaction produces neodecanoic acid and hydrochloric acid and is a characteristic reaction of acyl chlorides.[1]

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its structural features and the properties of the solvent determine the extent of its solubility.

Caption: Logical relationship of factors influencing the solubility of this compound.

Proposed Experimental Protocol for Quantitative Solubility Determination

While specific, publicly available experimental data is lacking, a general methodology for determining the quantitative solubility of this compound can be outlined. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., acetone, toluene, etc., anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

-

Syringes and filters

Methodology:

Caption: A generalized workflow for the experimental determination of this compound solubility.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, a property that is fundamental to its utility in chemical synthesis. This solubility is primarily driven by the nonpolar character of its alkyl chain. While quantitative data remains to be published, the qualitative information and the theoretical framework presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. The outlined experimental protocol offers a starting point for laboratories wishing to determine precise solubility data for their specific applications. It is imperative to exercise caution and use appropriate personal protective equipment when handling this compound due to its reactive and corrosive nature.

References

Commercial Production of Neodecanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoyl chloride (CAS No. 40292-82-8) is a branched-chain acyl chloride that serves as a critical intermediate in the synthesis of a variety of commercially significant products.[1] Its unique structure, featuring a tertiary carbon atom attached to the carbonyl group, imparts specific steric and electronic properties that are leveraged in various applications. Primarily, this compound is a key precursor in the production of organic peroxides, which are widely used as initiators in polymerization processes for manufacturing plastics and resins.[2][3] Beyond polymerization, it finds utility in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals where the introduction of a bulky, hydrophobic neodecanoyl moiety is desired to modify the properties of the final molecule.[3]

This technical guide provides an in-depth overview of the commercial production of this compound, focusing on the core chemical synthesis, process workflows, and key experimental parameters. It is intended to be a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Physicochemical Properties and Specifications

This compound is a colorless to pale yellow liquid with a pungent odor.[3][4] It is miscible with common organic solvents but reacts with water and alcohols.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉ClO | [4] |

| Molecular Weight | 190.71 g/mol | [5] |

| CAS Number | 40292-82-8 | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [3][4] |

| Odor | Pungent | [3][4] |

| Boiling Point | 210 °C at 101 kPa | [4] |

| Density | 0.95 g/cm³ at 20 °C | [4] |

| Solubility | Soluble in common organic solvents | [4] |

| Purity (Assay) | ≥ 99.0% | [4] |

| Hydrogen Chloride | ≤ 0.05% | [4] |

| Phosgene (B1210022) | ≤ 0.05% | [4] |

Core Synthesis: Nucleophilic Acyl Substitution

The commercial synthesis of this compound is primarily achieved through the reaction of neodecanoic acid with a chlorinating agent. This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.

Commonly used chlorinating agents in industrial settings include thionyl chloride (SOCl₂) and phosgene (COCl₂).[6] The choice of reagent is often dictated by factors such as cost, reactivity, and the ease of separation of byproducts.

General Reaction Mechanism

The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent. This intermediate then reacts with the carboxylic acid to generate the acyl chloride.

General reaction mechanism for the synthesis of this compound.

Commercial Production Processes

The commercial production of this compound can be carried out using either batch or continuous processes. The choice between these methods depends on the production scale, economic considerations, and safety requirements.

Batch Production

Batch production is a common method for manufacturing specialty chemicals like this compound. The process involves charging the reactants into a stirred-tank reactor and carrying out the reaction to completion, followed by purification of the product.

This protocol is a representative example for the synthesis of a long-chain acyl chloride and can be adapted for this compound.

-

Reactor Preparation: A glass-lined or other suitably corrosion-resistant reactor is thoroughly dried and purged with an inert gas, such as nitrogen.

-

Charging Reactants: Neodecanoic acid is charged into the reactor. An excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) is then added. A catalytic amount of N,N-dimethylformamide (DMF) is introduced.

-

Reaction: The mixture is heated, often to reflux, and maintained at that temperature for several hours until the reaction is complete. The progress of the reaction can be monitored by measuring the evolution of the gaseous byproducts (SO₂ and HCl).

-

Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The crude this compound is then purified by fractional vacuum distillation to achieve the desired purity.[1]

Workflow for the batch production of this compound.

Continuous Production

Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and higher throughput for large-scale production.[1] In a continuous process, reactants are continuously fed into a reactor, and the product is continuously withdrawn.

This protocol is based on general principles for the continuous synthesis of acyl chlorides using phosgene.

-

Catalyst Adduct Formation: In a preliminary step, a catalyst adduct is formed by reacting phosgene with N,N-dimethylformamide.

-

Reaction Setup: A continuous flow reactor system, typically consisting of a series of stirred-tank reactors (CSTRs) or a plug flow reactor (PFR), is used.

-

Reactant Feed: Molten neodecanoic acid and gaseous or liquid phosgene are continuously fed into the reactor containing the catalyst adduct.

-

Reaction Conditions: The reaction is maintained at a specific temperature and pressure to ensure a high conversion rate.

-

Phase Separation: The product stream, containing this compound and the catalyst phase, is continuously withdrawn and fed into a phase separator.

-

Purification: The this compound phase is continuously purified, typically through a distillation column, to remove any residual starting materials, byproducts, or dissolved catalyst.

Workflow for the continuous production of this compound.

Quantitative Data from Representative Industrial Processes

The following table summarizes typical reaction parameters and outcomes for the industrial synthesis of long-chain acyl chlorides, which are analogous to the production of this compound.

| Parameter | Batch Process (Thionyl Chloride) | Continuous Process (Phosgene) | Reference(s) |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosgene (COCl₂) | [6] |

| Catalyst | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | [6] |

| Molar Ratio (Acid:Agent) | 1 : 1.5 - 2.0 | 1 : 1.0 - 1.3 | - |

| Reaction Temperature | Reflux | 20 - 80 °C | - |

| Pressure | Atmospheric | 0.8 - 1.2 bar | - |

| Typical Yield | > 95% | > 98% | - |

| Typical Purity | ≥ 99% | ≥ 99.5% | [4] |

Safety Considerations

The commercial production of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive Materials: this compound, thionyl chloride, phosgene, and the byproduct hydrogen chloride are all corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4]

-

Toxicity: Phosgene is a highly toxic gas and requires specialized handling and containment systems. Thionyl chloride is also toxic and releases hazardous gases upon contact with water.

-

Reactive Hazards: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. The reagents are water-reactive, and contact with moisture must be strictly avoided.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection, must be worn. The process should be carried out in a well-ventilated area, and emergency procedures for spills and exposures must be in place.

Conclusion

The commercial production of this compound is a well-established industrial process that relies on the principles of nucleophilic acyl substitution. The choice between batch and continuous production methods is determined by the scale of manufacturing and economic factors. Both processes, when properly controlled, can deliver high yields of high-purity this compound. A thorough understanding of the reaction chemistry, process parameters, and safety considerations is essential for the successful and safe production of this important chemical intermediate.

References

- 1. This compound | 40292-82-8 | Benchchem [benchchem.com]

- 2. products.basf.com [products.basf.com]

- 3. This compound | 40292-82-8 | C10H19ClO [shreesulphuric.com]

- 4. framochem.com [framochem.com]

- 5. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Safety Profile of Neodecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for Neodecanoyl chloride (CAS No: 40292-82-8), compiled from publicly available Safety Data Sheets (SDS). It is intended for professionals in research and development who handle this chemical.

Chemical Identification and Properties

This compound, also known as NDCL or 7,7-dimethyloctanoyl chloride, is a versatile acyl chloride used as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its high reactivity necessitates strict adherence to safety protocols.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Note that some discrepancies exist across different suppliers for values such as boiling point and flash point; the range of reported values is provided.

| Property | Value | Source(s) |

| CAS Number | 40292-82-8 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₉ClO | [1][2][4][5][6][7][8] |

| Molecular Weight | 190.71 g/mol | [1][2][4][5][8] |

| Appearance | Clear, colorless to slightly yellowish liquid with a pungent odor | [2][3][7][9] |

| Boiling Point | 209-217.3 °C at 760 mmHg | [1][7][10][11] |

| Melting Point | -75 °C | [4][11] |

| Density | 0.943 - 0.99 g/cm³ at 20°C | [1][2][7][10][11][12] |

| Flash Point | 69.1 - 86 °C (Closed Cup) | [1][7][10][11] |

| Vapor Pressure | 0.134 mmHg at 25°C | [1] |

| Solubility | Reacts with and decomposes in water. Soluble in common organic solvents (e.g., acetone, toluene, THF). | [2][7][12] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity upon inhalation, severe skin corrosion, and eye damage.[4][5]

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

GHS Pictograms:

Toxicological Information

The primary toxicological concern is acute toxicity via the inhalation route. It is also corrosive and can cause severe, irreversible damage to skin and eyes upon contact.[4][5][7]

| Endpoint | Species | Value | Source(s) |

| LD₅₀ (Oral) | Rat | 2180 mg/kg | [7] |

Experimental Protocols

Detailed experimental methodologies for the toxicological data cited (e.g., the specific protocol for the rat oral LD₅₀ study) are not provided within publicly available Safety Data Sheets. These studies are typically performed according to established OECD or EPA guidelines, but the source documents do not specify the exact protocols used.

Emergency Procedures and First Aid

Immediate action is critical in the event of exposure. The following diagrams outline the workflows for first aid and accidental release scenarios.

First Aid Workflow

Caption: First aid response workflow for this compound exposure.[4][7][13][14]

Accidental Release Workflow

Caption: Logical workflow for responding to an accidental spill.[4][6][13]

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize risk.

Safe Handling and PPE

Personnel must be trained on the specific hazards of this compound. All handling should occur in a controlled environment with appropriate engineering controls and personal protective equipment (PPE).

Caption: Required controls and PPE for handling this compound.[4][6][7][13]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4][6][7]

-

Containers: Keep containers tightly closed and store in the original container, which should be corrosion-resistant.[4][6][13]

-

Security: Store in a locked-up, designated corrosives area.[4][13]

-

Incompatibilities: Avoid contact with water, strong bases, alcohols, and amines.[13] Reacts with water to yield hydrochloric acid and neodecanoic acid.[7]

Fire-Fighting and Disposal

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][13] Do not use a direct water jet, as the substance reacts with water.

-

Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products like hydrogen chloride gas and phosgene.[4][13]

-

Disposal: Waste is classified as hazardous.[15] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][15] Do not allow the product to enter drains or waterways.[4][6][13]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 40292-82-8 [chemicalbook.com]

- 3. This compound [wilmar-international.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. framochem.com [framochem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. products.basf.com [products.basf.com]

- 10. chembk.com [chembk.com]

- 11. This compound CAS 40292-82-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Neodecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Neodecanoyl chloride is a key intermediate in organic synthesis, notably in the production of polymerization initiators, pharmaceuticals, and agricultural chemicals.[1][2] As a reactive acyl chloride, its handling and storage demand stringent safety protocols to mitigate risks to personnel and the research environment. This guide provides an in-depth overview of the necessary precautions, incorporating data from safety data sheets and chemical suppliers.

Hazard Identification and Physicochemical Properties

This compound is classified as a corrosive substance that is harmful if swallowed and fatal if inhaled.[3][4] It causes severe skin burns and eye damage.[3][4] It is a clear, colorless liquid with a pungent odor.[1][5][6]

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference |

| Molecular Formula | C10H19ClO | [1] |

| Molecular Weight | 190.7 g/mol | [1] |

| CAS Number | 40292-82-8 | [1] |

| Appearance | Clear liquid with a pungent odor | [1] |

| Boiling Point | 210 °C @ 101 kPa | [1] |

| Density (20 °C) | 0.95 g/cm³ | [1] |

| Flash Point (closed cup) | 86 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF). Decomposes in water. | [1][2] |

| LD50 (oral, rat) | 2180 mg/kg | [1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[8] | To prevent severe eye damage from splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., impervious gloves).[3][9] | To prevent skin burns and irritation upon contact.[1] |

| Body Protection | Long-sleeved laboratory coat or protective work clothing.[7][8] | To minimize skin exposure. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if vapors are generated or ventilation is inadequate.[7][8] | To prevent inhalation, which can be fatal.[3] |

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to ensure safety. The following workflow outlines the key steps from preparation to waste disposal.

Caption: A workflow diagram for the safe handling of this compound.

Storage and Incompatibility

Proper storage is critical to maintain the stability and integrity of this compound and to prevent hazardous reactions.

Storage Conditions

-

Keep containers tightly closed to prevent moisture ingress, which can lead to decomposition.[3][8]

-

Store away from incompatible materials and foodstuff containers.[3][9]

-

For prolonged storage, it is recommended to re-check the quality of the product by measuring parameters such as color, hydrogen chloride, and neodecanoic acid levels.[1]

Incompatible Materials

This compound is a reactive chemical that can undergo hazardous reactions with several classes of substances.

Caption: A diagram illustrating the chemical incompatibilities of this compound.

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][9] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [8][10] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][9] |

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate and Ventilate : Evacuate all non-essential personnel from the area and ensure adequate ventilation.[8]

-

Containment : Prevent further leakage or spillage if it is safe to do so.[9] Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[10] Do not use combustible materials.

-

Neutralization : For small spills, neutralization can be carried out with an alkaline solution.[1]

-

Collection and Disposal : Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[8] This should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]

-

Decontamination : Clean the spill area thoroughly with soap and water.[11]

Do not allow the spilled material to enter drains or waterways.[8][10]

Disposal Considerations

Waste from this compound, including empty containers, should be disposed of as hazardous waste.[9] Follow all applicable local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties, utilizing appropriate personal protective equipment, following safe handling and storage procedures, and being prepared for emergencies, researchers and scientists can minimize the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory.

References

- 1. framochem.com [framochem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C10H19ClO | CID 94502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BASF this compound datasheet [lookpolymers.com]

- 6. products.basf.com [products.basf.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

An In-depth Technical Guide to Neodecanoyl Chloride: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoyl chloride, a reactive acyl chloride, serves as a crucial intermediate in a variety of chemical syntheses. Its branched hydrocarbon chain imparts unique solubility and stability properties to its derivatives, making it a valuable reagent in the production of polymers, coatings, and notably, as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, key reactions, and detailed experimental protocols relevant to research and development.

Nomenclature and Identification

This compound is known by several synonyms and alternative names, which are essential to recognize when reviewing scientific literature and chemical supplier databases.

| Identifier | Value | Source |

| IUPAC Name | 7,7-dimethyloctanoyl chloride | [1] |

| CAS Number | 40292-82-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₉ClO | [1][2][3][5] |

| Molecular Weight | 190.71 g/mol | [2][3] |

| EC Number | 254-875-0 | [1][5] |

| UNII | 472HUY7V9X | [1] |

Common Synonyms and Alternative Names:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Clear, colorless to slightly yellow liquid with a pungent odor | [3][4] |

| Boiling Point | 210 °C (at 760 mmHg) | [3][5] |

| Melting Point | 11.6 °C | [3] |

| Density | 0.95 g/cm³ (at 20 °C) | [3] |

| Flash Point | 79.5 °C | [5] |

| Solubility | Miscible with water (with decomposition), soluble in common organic solvents. | [4] |

Synthesis of this compound

This compound is typically synthesized from neodecanoic acid through reaction with a chlorinating agent. The two most common methods involve the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis using Thionyl Chloride

This method is widely used due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.

Reaction:

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Charge the flask with neodecanoic acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the neodecanoic acid at room temperature with stirring. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale laboratory preparations as it proceeds under milder conditions and the byproducts (CO, CO₂, and HCl) are all gaseous. A catalytic amount of N,N-dimethylformamide (DMF) is typically used.

Reaction:

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charging the Flask: Charge the flask with neodecanoic acid (1.0 equivalent) and a catalytic amount of DMF (e.g., 1-2 drops).

-

Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.2 to 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred neodecanoic acid solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Key Reactions and Applications

This compound is a versatile reagent used in a variety of acylation reactions. Its primary applications are in the synthesis of organic peroxides, esters, and amides.

Synthesis of Organic Peroxides

This compound is a key precursor in the manufacture of organic peroxides, which are widely used as initiators in polymerization reactions.

Reaction Workflow:

Esterification

This compound readily reacts with alcohols to form esters. These esters can be used as plasticizers, lubricants, and in the formulation of coatings and adhesives.

Experimental Protocol (General Esterification):

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Charging the Flask: Dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine (B92270) or triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).

-

Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.05 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Amidation

The reaction of this compound with primary or secondary amines yields amides. This reaction is fundamental in the synthesis of various organic compounds, including potential pharmaceutical candidates.

Experimental Protocol (General Amidation):

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Charging the Flask: Dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

-

Addition of this compound: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same solvent dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates. While specific, publicly available protocols detailing the use of this compound in the synthesis of commercial drugs are limited, its utility as an acylating agent is well-established in medicinal chemistry for the preparation of ester and amide derivatives of lead compounds to improve their membrane permeability and bioavailability.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. It reacts with water to produce hydrochloric acid, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. In case of a spill, it should be neutralized with a suitable agent like sodium bicarbonate.

Conclusion

This compound is a versatile and important chemical intermediate with a range of applications in both industrial and research settings. Its unique structure and reactivity make it a valuable tool for chemists, particularly in the fields of polymer science and drug discovery. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its safe and effective use.

References

- 1. This compound - keshengchem [keshengchemical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Organic Peroxides Using Neodecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various organic peroxides utilizing neodecanoyl chloride as a key reagent. The information is intended for use in a laboratory setting by trained professionals. All reactions involving peroxides should be conducted with extreme caution behind a safety shield in a well-ventilated fume hood.

Introduction

This compound is a versatile chemical intermediate primarily used in the production of organic peroxides.[1][2][3] These peroxides serve as crucial initiators in the free-radical polymerization of various monomers, including vinyl chloride, ethylene, and acrylates.[4][5] The branched structure of the neodecanoyl group imparts specific solubility and decomposition kinetics to the resulting peroxides, making them valuable in the synthesis of polymers with tailored properties.

This document outlines the synthesis of three classes of organic peroxides derived from this compound:

-

Diacyl Peroxides: Featuring a peroxide bridge flanked by two neodecanoyl groups.

-

Peroxyesters: Characterized by a peroxide linkage between a neodecanoyl group and a tert-alkyl group.

-

Cumyl Peroxyneodecanoate: A specific peroxyester with a cumyl group.

General Reaction Principles

The synthesis of organic peroxides from this compound generally follows two main pathways:

-

Reaction with a Peroxide Source: For diacyl peroxides, this compound is reacted with a source of the peroxide anion, such as sodium peroxide or hydrogen peroxide under basic conditions.[6][7]

-

Reaction with a Hydroperoxide: For peroxyesters, this compound is reacted with a tert-alkyl hydroperoxide (e.g., tert-butyl hydroperoxide or tert-amyl hydroperoxide) in the presence of a base.[8][9][10]

The base plays a critical role in these reactions by neutralizing the hydrochloric acid byproduct.[11]

Experimental Protocols

Synthesis of Di(neodecanoyl) Peroxide

This protocol is a representative procedure for the synthesis of a diacyl peroxide.

Reaction Scheme:

Materials:

-

This compound

-

Sodium peroxide (Na₂O₂)

-

Toluene (B28343), dry

-

Ice-water bath

-

Stirrer

-

Thermometer

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a beaker equipped with a stirrer and thermometer, and cooled in an ice-water bath, add 100 mL of water and cool to 0-5 °C.

-

Carefully add 10 g (0.13 mole) of sodium peroxide to the cold water.[12]

-

With vigorous stirring, slowly add a solution of 37 g (0.2 mole) of this compound in 100 mL of dry toluene over approximately 30 minutes, maintaining the temperature between 0-5 °C.[12]

-

After the addition is complete, continue stirring for an additional 1.5 hours.[12]

-

Filter the resulting precipitate and wash it with 200 mL of cold water.[12]

-

The crude di(neodecanoyl) peroxide can be purified by recrystallization from a suitable solvent like toluene.

Synthesis of tert-Butyl Peroxyneodecanoate

This protocol describes the synthesis of a peroxyester, a widely used polymerization initiator.[9]

Reaction Scheme:

Materials:

-

This compound

-

tert-Butyl hydroperoxide (TBHP)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Solvent (e.g., odorless mineral spirits)

-

Stirrer

-

Thermometer

-

Dropping funnel

Procedure:

-

Prepare an alkaline solution of tert-butyl hydroperoxide by slowly adding an aqueous solution of NaOH or KOH to TBHP, while maintaining a low temperature.[10]

-

Slowly add this compound to the reaction mixture via a dropping funnel, ensuring the temperature is controlled. The reaction is exothermic.[10]

-

The reaction can be carried out in a batch reactor or a continuous flow microreactor system for improved heat transfer and yield.[9]

-

After the reaction is complete, the organic phase containing the tert-butyl peroxyneodecanoate is separated.

-

The product is typically used as a solution in a solvent like odorless mineral spirits.

Synthesis of Cumyl Peroxyneodecanoate

This protocol outlines the synthesis of a specific peroxyester used in polymerization processes.[5][13][14]

Procedure:

-

Add cumyl hydroperoxide to an alkaline solution (e.g., aqueous sodium hydroxide or potassium hydroxide).[13][14]

-

Slowly add this compound dropwise to the solution while stirring. The temperature should be maintained between 10-40 °C. The addition is typically completed over 2 hours and 40 minutes.[13]

-

After the addition of this compound is complete, continue to stir the reaction mixture for an additional 20-60 minutes.[13]

-

Stop stirring and allow the mixture to stand, leading to the separation of the mother liquor.[14]

-

Wash the resulting product until the pH is between 5 and 7.[14]

-

An alkane solvent can be added to prepare a solvent-based cumyl peroxyneodecanoate product.[13][14] This method has a reported yield of over 95%.[13][14]

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the synthesis of various organic peroxides using this compound.

| Organic Peroxide | Synthesis Method | Key Reactants | Temperature (°C) | Reaction Time | Reported Yield | Reference(s) |

| tert-Butyl Peroxyneodecanoate | Batch Reactor | This compound, tert-butyl hydroperoxide, alkaline solution | - | 1.5 hours | ~86.7% | [9] |

| tert-Butyl Peroxyneodecanoate | Continuous Flow | This compound, tert-butyl hydroperoxide, KOH | 70 | 1 minute | 91.78% | [9] |

| Cumyl Peroxyneodecanoate | Batch Reactor | This compound, cumyl hydroperoxide, alkaline solution | 10-40 | ~3-4 hours | >95% | [13][14] |

| Cumyl Peroxyneodecanoate | Continuous Flow | This compound, cumyl hydroperoxide, alkaline solution | - | - | >97.5% | [15] |

Characterization and Analysis

The synthesized organic peroxides should be characterized to confirm their identity and purity.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and peroxide (O-O) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.[16]

-

-

Quantitative Analysis:

-

Iodometric Titration: A common method to determine the active oxygen content of the peroxide. The peroxide reacts with potassium iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[17][18]

-

High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of dialkyl peroxides.[2]

-

Safety and Handling

Organic peroxides are thermally unstable and can decompose exothermically.[12] They are also sensitive to shock and friction.

-

Always work behind a safety shield in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Avoid contact with reducing agents, acids, bases, and metals, as they can catalyze decomposition.

-

Store organic peroxides at low temperatures as specified in their safety data sheets.

-

For purification, avoid distillation until all residual active oxygen compounds have been destroyed.[19]

Visualizations

General Synthesis Workflow

Caption: General workflow for organic peroxide synthesis.

Signaling Pathway for Free Radical Polymerization

Caption: Initiation of free radical polymerization.

References

- 1. EP3983370A1 - Process for the production of diacyl peroxides - Google Patents [patents.google.com]

- 2. Quantitative determination of organic peroxides | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Trigonox 123-C75 tert-Amyl peroxyneodecanoate [nouryon.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic peroxides - Wikipedia [en.wikipedia.org]

- 7. CN109336802B - Synthesis method of diacyl peroxide - Google Patents [patents.google.com]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. The Essential Guide to Tert-Butyl Peroxyneodecanoate: S... [perodox.com]

- 10. CN107698480B - Continuous flow synthesis process of tert-butyl peroxyneodecanoate without amplification effect - Google Patents [patents.google.com]

- 11. US8017801B2 - Method for producing acyl peroxides - Google Patents [patents.google.com]

- 12. publications.polymtl.ca [publications.polymtl.ca]

- 13. CN102443079A - Preparation method of solvent type cumyl peroxyneodecanoate (CNP) - Google Patents [patents.google.com]

- 14. CN102584665A - Method for preparing 75 mass percent solvent based cumyl peroxyneodecanoate - Google Patents [patents.google.com]

- 15. CN104496874A - Method for continuous flow preparation of cumyl peroxyneodecanoate (CNP) - Google Patents [patents.google.com]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 18. rsc.org [rsc.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Neodecanoyl Chloride as an Intermediate for Polymerization Initiators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoyl chloride is a key chemical intermediate primarily used in the synthesis of organic peroxide polymerization initiators.[1][2][3] Its branched chemical structure imparts desirable properties to the resulting initiators, such as enhanced solubility and specific decomposition kinetics.[4] These characteristics are crucial for controlling polymerization reactions and tailoring the properties of the final polymer.[2] This document provides detailed application notes and experimental protocols for the synthesis of polymerization initiators derived from this compound and their application in the production of widely used polymers like Polyvinyl Chloride (PVC) and Low-Density Polyethylene (LDPE).

Physicochemical Properties of this compound

This compound is a colorless to pale yellow, clear liquid with a pungent odor.[1][2] It is miscible with many organic solvents and reacts with water.[1]

| Property | Value | Reference(s) |

| CAS Number | 40292-82-8 | [2] |

| Molecular Formula | C₁₀H₁₉ClO | [1] |

| Molecular Weight | 190.71 g/mol | [1] |

| Boiling Point | 210 °C | [1] |

| Density | 0.95 g/cm³ at 20 °C | [1] |

| Flash Point | 86 °C | [5] |

Synthesis of Polymerization Initiators from this compound

This compound is a precursor for several important peroxyester initiators, including tert-butyl peroxyneodecanoate (TBPND) and tert-amyl peroxyneodecanoate (TAPND).[6][7] These initiators are synthesized by reacting this compound with the corresponding hydroperoxide in the presence of a base.

Experimental Protocol 1: Synthesis of tert-Butyl Peroxyneodecanoate (TBPND)

This protocol describes a representative laboratory-scale batch synthesis of TBPND.

Materials:

-

This compound (NDC)

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), 20-30% aqueous solution

-

Isododecane (or other suitable organic solvent)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

-

Cooling bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Alkalization: In the jacketed reactor cooled to 5-10 °C, combine tert-butyl hydroperoxide and the aqueous potassium hydroxide solution. A typical molar ratio of alkali to TBHP is between 1.1:1 and 1.25:1.[1] Stir the mixture vigorously for 30 minutes to form the potassium tert-butyl peroxide salt.

-

Acylation: Slowly add this compound to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the temperature between 5-15 °C. The molar ratio of this compound to tert-butyl hydroperoxide is typically in the range of 0.7:1 to 0.9:1.[1]

-

Reaction: After the addition is complete, allow the mixture to stir at 10-20 °C for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and add isododecane to extract the organic phase.

-

Separate the aqueous layer.

-

Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the TBPND product, typically as a solution in the extraction solvent.

-

References

- 1. CN107698480B - Continuous flow synthesis process of tert-butyl peroxyneodecanoate without amplification effect - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reed.edu [reed.edu]

- 4. researchgate.net [researchgate.net]

- 5. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]

- 6. The Essential Guide to Tert-Butyl Peroxyneodecanoate: S... [perodox.com]

- 7. yunno.net [yunno.net]

Application of Neodecanoyl Chloride in the Synthesis of Long-Acting Steroid Prodrugs

Introduction